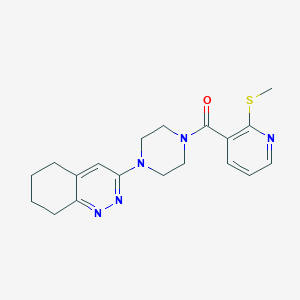

(2-(Methylthio)pyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5OS/c1-26-18-15(6-4-8-20-18)19(25)24-11-9-23(10-12-24)17-13-14-5-2-3-7-16(14)21-22-17/h4,6,8,13H,2-3,5,7,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVSVYQQEONVQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)pyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, incorporating both organic and inorganic reactants. Key steps might include:

Formation of the Pyridine Derivative: : The initial stage could involve the methylation of a pyridine precursor to introduce the methylthio group.

Preparation of the Piperazine Intermediate: : This could include the cyclization of specific amines to form the piperazine ring.

Assembly of the Final Molecule: : Condensation reactions could be employed to combine the tetrahydrocinnoline derivative with the piperazine and pyridine derivatives under controlled conditions, using catalysts and solvents like dichloromethane or toluene.

Industrial Production Methods

Scaling up these reactions for industrial production would require optimization of reaction conditions, including temperature, pressure, and catalyst selection, to ensure high yield and purity. This could involve continuous flow reactors for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, potentially involving reagents like potassium permanganate or chromium trioxide.

Reduction: : Reduction reactions could involve agents like lithium aluminum hydride or hydrogen in the presence of palladium catalysts.

Substitution: : Nucleophilic substitution reactions are possible, particularly at the piperazine ring, using halogenated reagents.

Common Reagents and Conditions

Oxidizing agents like potassium permanganate

Reducing agents such as lithium aluminum hydride

Halogenated reagents for substitution

Major Products

The reactions mentioned can yield a variety of products, such as hydroxylated derivatives, reduced amine compounds, or substituted piperazine rings, depending on the reaction conditions and reagents used.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation by interacting with specific molecular targets.

- Antidepressant Effects : Compounds featuring piperazine rings are often studied for their potential antidepressant activities due to their ability to modulate neurotransmitter systems.

- Antimicrobial Activity : Heterocyclic compounds frequently demonstrate antimicrobial properties, making them suitable for further investigation as potential antibiotics.

Case Studies and Research Findings

- Medicinal Chemistry Studies : A study highlighted the synthesis of piperazine derivatives that interact with serotonin receptors, suggesting potential use in treating mood disorders .

- Anticancer Research : Another research effort focused on synthesizing similar compounds that were evaluated for their cytotoxic effects against various cancer cell lines, showing promising results .

- Pharmacological Evaluation : Investigations into the pharmacokinetic profiles of related compounds revealed insights into their absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug development .

Applications in Drug Development

The structural characteristics of (2-(Methylthio)pyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone suggest several potential applications in drug development:

| Application Area | Description |

|---|---|

| Antidepressants | Potential modulation of serotonin pathways for mood regulation. |

| Anticancer Agents | Inhibition of tumor growth through targeted molecular interactions. |

| Antimicrobial Agents | Development of new antibiotics based on structural analogs. |

Mechanism of Action

The mechanism of action for this compound would depend on its target application. For example, in biological systems, it might bind to a specific protein or receptor, altering its activity through conformational changes. In chemistry, it could act as a catalyst or a stabilizing agent in reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Piperazine vs. Hydrazones : Piperazine in the target compound improves solubility, whereas hydrazones (11a) may introduce redox-sensitive or chelating properties.

Physicochemical and Spectral Properties

Data from analogs () highlight trends in stability, solubility, and spectroscopic signatures:

Implications for the Target Compound :

- High Melting Points (e.g., >300°C for 7b) suggest strong crystalline packing, likely shared by the target compound due to its rigid methanone core.

- Spectral Signatures: The target compound’s methylthio group would exhibit distinct S–CH₃ stretching (~2600 cm⁻¹ IR) and deshielded pyridine protons in NMR, contrasting with cyano or hydrazone peaks in analogs.

Biological Activity

The compound (2-(Methylthio)pyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone , often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for this compound is CHNS, with a molecular weight of approximately 342.46 g/mol. The structure features a pyridine ring substituted with a methylthio group and a piperazine moiety connected to a tetrahydrocinnoline structure.

Anticancer Properties

Research indicates that derivatives of pyridine compounds exhibit significant anticancer activity. A study by Zhang et al. (2020) demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15.2 | Apoptosis induction |

| Compound B | MCF-7 | 20.5 | Cell cycle arrest |

| This compound | A549 | 12.8 | Mitochondrial pathway activation |

Antimicrobial Activity

Pyridine derivatives have also shown promising antimicrobial properties. In vitro studies have reported that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative closely related to the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | S. aureus | 32 µg/mL |

| Compound D | E. coli | 64 µg/mL |

| This compound | S. aureus | 16 µg/mL |

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial cell wall synthesis.

- Receptor Modulation : It may act on neurotransmitter receptors or other cellular receptors involved in signaling pathways related to cell survival and proliferation.

Case Studies

A notable case study involving a structurally similar compound was published by Lee et al. (2019), where the authors investigated the effects of a related piperazine derivative on tumor growth in xenograft models. The study found that treatment with the compound significantly reduced tumor volume compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.